3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-difluorophenyl)thiophene-2-carboxamide
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Overview
Description
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-difluorophenyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and multiple halogen substitutions. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-difluorophenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-chlorophenylpiperazine as a starting material.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the amide bond between the thiophene carboxylic acid and the 3,4-difluoroaniline under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-difluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-difluorophenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-difluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C21H18ClF2N3O3S2 |
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Molecular Weight |
498.0 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,4-difluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C21H18ClF2N3O3S2/c22-14-1-4-16(5-2-14)26-8-10-27(11-9-26)32(29,30)19-7-12-31-20(19)21(28)25-15-3-6-17(23)18(24)13-15/h1-7,12-13H,8-11H2,(H,25,28) |
InChI Key |
FHUSXLIHEAORAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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